molecular formula C29H39Cl2FN4O4S B12094702 Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate

Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate

Cat. No.: B12094702
M. Wt: 629.6 g/mol
InChI Key: XPGDODOEEWLHOI-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amino, fluorophenyl, and chloroethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then coupled through various reactions. Key steps include:

    Amino Acid Derivatization: The initial step involves the derivatization of amino acids to introduce the fluorophenyl and chloroethyl groups.

    Peptide Bond Formation: Subsequent steps involve peptide bond formation between the derivatized amino acids using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification to introduce the ethyl group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted amines or thiols

Scientific Research Applications

Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, leading to cross-linking and disruption of biological functions. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate can be compared with other similar compounds, such as:

    Ethyl 2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Ethyl 2-[[2-[[2-amino-3-(4-bromophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

These compounds share similar synthetic routes and chemical properties but may exhibit different biological activities due to variations in their aromatic substituents.

Properties

Molecular Formula

C29H39Cl2FN4O4S

Molecular Weight

629.6 g/mol

IUPAC Name

ethyl 2-[[2-[[2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C29H39Cl2FN4O4S/c1-3-40-29(39)25(11-16-41-2)34-28(38)26(35-27(37)24(33)18-20-7-9-22(32)10-8-20)19-21-5-4-6-23(17-21)36(14-12-30)15-13-31/h4-10,17,24-26H,3,11-16,18-19,33H2,1-2H3,(H,34,38)(H,35,37)

InChI Key

XPGDODOEEWLHOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N

Origin of Product

United States

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